N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Chemical Structure: The compound features a thiazole core substituted at position 4 with a 2,5-dichlorophenyl group and at position 2 with an acetamide moiety bearing a 4-methoxyphenyl group. Its molecular formula is inferred as C₁₈H₁₄Cl₂N₂O₂S (molecular weight ~407.3 g/mol), based on analogs in the evidence (e.g., ).
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-25-18)14-9-12(19)4-7-15(14)20/h2-7,9-10H,8H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLJQTQSZQPBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a 2,5-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Acetylation: The resulting thiazole derivative is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Thiolated derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds with similar structures can disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by inhibiting specific pathways involved in the inflammatory response. The thiazole moiety is often linked to the modulation of cytokine production and the inhibition of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins .
Anticancer Potential
Several studies have highlighted the anticancer activity of thiazole-containing compounds. This compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Its structural characteristics allow it to interact with specific targets within cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell membrane integrity .
Case Study 2: Anti-inflammatory Action
In vitro experiments demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines in macrophage cells stimulated by lipopolysaccharides (LPS). The results indicated a potential therapeutic role in managing inflammatory diseases such as rheumatoid arthritis .
Case Study 3: Anticancer Activity
Research on cancer cell lines showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Features :
- Thiazole ring : Provides a rigid heterocyclic scaffold for structural diversification.
- 4-Methoxyphenylacetamide : Introduces polarity via the methoxy group, balancing hydrophobicity.
Structural Analogues in Thiazole-Acetamide Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring and a dichlorophenyl moiety, which contribute to its biological activity. The presence of an amide functional group enhances its interaction with biological targets.
| Component | Description |
|---|---|
| Thiazole Ring | Known for diverse biological activities |
| Dichlorophenyl Moiety | Enhances lipophilicity and potential target interactions |
| Amide Group | Facilitates binding to biological receptors |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can modulate enzyme activity or receptor function, leading to inhibition of various biological pathways. This interaction may involve:
- Enzyme Inhibition: Compounds with thiazole rings often inhibit enzymes involved in critical cellular processes.
- Receptor Modulation: Binding to receptors can alter signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated:
- MIC Values: The minimum inhibitory concentration (MIC) for related thiazole derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Thiazole derivatives are also investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies suggest that this compound could reduce inflammation in various models.
Anticancer Potential
The anticancer activity of thiazole derivatives is well-documented. For example:
- Compounds similar to this structure have been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity .
Case Studies and Research Findings
- Study on Thiazole Derivatives:
-
Mechanistic Insights:
- Research involving molecular docking has revealed potential binding sites for this compound on enzymes associated with cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
